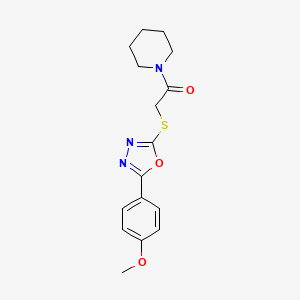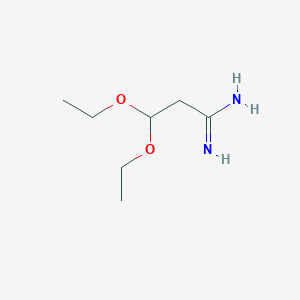
3,3-Diethoxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxypropanimidamide, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound that belongs to the class of imidamides, which are derivatives of imidazole. DEPA has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 3,3-Diethoxypropanimidamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell growth and proliferation. By inhibiting PKC activity, this compound can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3,3-Diethoxypropanimidamide is its ease of synthesis. It can be synthesized using a simple and efficient method, making it a cost-effective compound for lab experiments. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3,3-Diethoxypropanimidamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in treating different types of cancer and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, and further studies are needed to determine its efficacy in treating inflammatory diseases. Finally, research on the neuroprotective effects of this compound is still in its early stages, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 3,3-Diethoxypropanimidamide can be achieved through a simple and efficient method. The most commonly used method involves the reaction of 3,3-diethoxypropionitrile with ammonium carbonate in the presence of a solvent such as ethanol. The reaction yields this compound as a white crystalline solid with a high purity level. Other methods of synthesis include the reaction of 3,3-diethoxypropionitrile with ammonia or urea.
Scientific Research Applications
3,3-Diethoxypropanimidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3,3-diethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSBDSMWZMWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=N)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

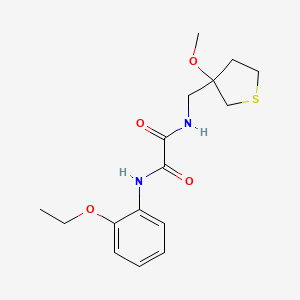


![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)
![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)


![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)
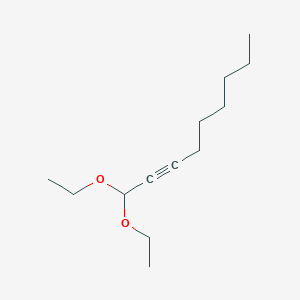
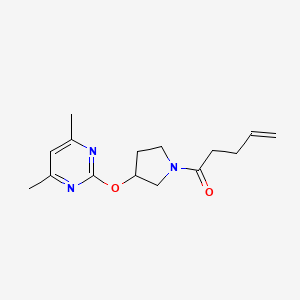
![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
